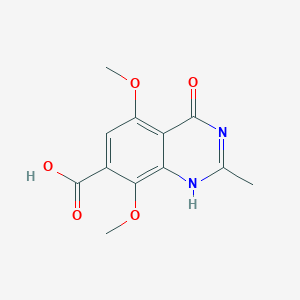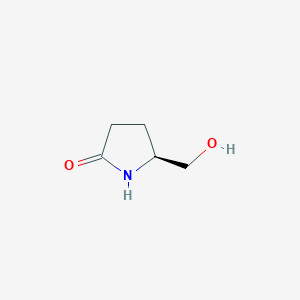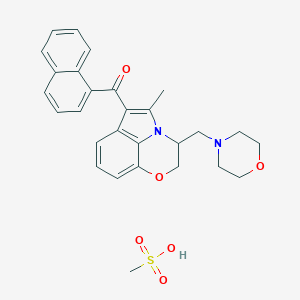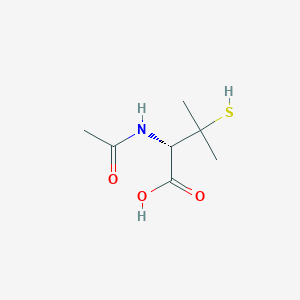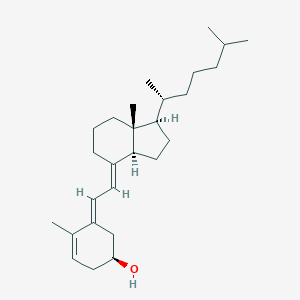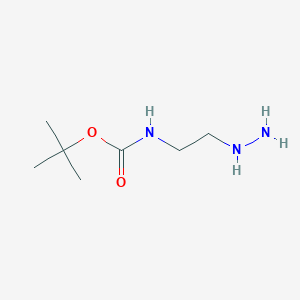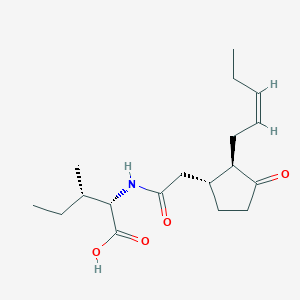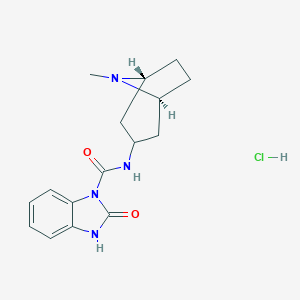
Itasetron hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Itasetron hydrochloride is a chemical compound that belongs to the class of serotonin 5-HT3 receptor antagonists. It is widely used in scientific research to investigate the role of serotonin receptors in various physiological and pathological processes.
Mécanisme D'action
Itasetron hydrochloride acts as a competitive antagonist of serotonin 5-HT3 receptors. It binds to the receptor site and prevents serotonin from binding, thereby blocking the downstream signaling pathways. This leads to a reduction in the release of neurotransmitters such as dopamine, acetylcholine, and noradrenaline, which are involved in various physiological and pathological processes.
Effets Biochimiques Et Physiologiques
Itasetron hydrochloride has been shown to have various biochemical and physiological effects. It can reduce the release of neurotransmitters such as dopamine, acetylcholine, and noradrenaline, which are involved in various physiological and pathological processes. It can also reduce the activity of the sympathetic nervous system, which is involved in the regulation of heart rate, blood pressure, and respiration. Additionally, Itasetron hydrochloride has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Itasetron hydrochloride is its high selectivity for serotonin 5-HT3 receptors. This allows researchers to investigate the specific role of these receptors in various physiological and pathological processes. Additionally, Itasetron hydrochloride has a relatively long half-life, which allows for sustained receptor blockade. However, Itasetron hydrochloride has some limitations for lab experiments. It can have off-target effects on other receptors, which can complicate the interpretation of results. Additionally, Itasetron hydrochloride can be difficult to dissolve in some solvents, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of Itasetron hydrochloride in scientific research. One area of interest is the investigation of the role of serotonin 5-HT3 receptors in the regulation of appetite and metabolism. Another area of interest is the investigation of the role of serotonin 5-HT3 receptors in the regulation of pain and inflammation. Additionally, Itasetron hydrochloride could be used in combination with other drugs to investigate potential synergistic effects. Finally, Itasetron hydrochloride could be used in studies related to the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Conclusion:
In conclusion, Itasetron hydrochloride is a valuable tool for scientific research related to the role of serotonin 5-HT3 receptors in various physiological and pathological processes. Its high selectivity for these receptors, long half-life, and anti-inflammatory and antioxidant properties make it a useful compound for investigating the underlying mechanisms of various diseases. Further research is needed to fully understand the potential of Itasetron hydrochloride in the treatment of various diseases.
Méthodes De Synthèse
Itasetron hydrochloride can be synthesized by reacting 1-(2-methoxyphenyl) piperazine with 1-chloro-3-(1-naphthyloxy) propane in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization from a suitable solvent such as ethanol.
Applications De Recherche Scientifique
Itasetron hydrochloride is primarily used in scientific research to investigate the role of serotonin 5-HT3 receptors in various physiological and pathological processes. It is commonly used in studies related to nausea and vomiting, anxiety, depression, and pain. It is also used in studies related to the central nervous system, cardiovascular system, and gastrointestinal system.
Propriétés
Numéro CAS |
127618-28-4 |
|---|---|
Nom du produit |
Itasetron hydrochloride |
Formule moléculaire |
C16H21ClN4O2 |
Poids moléculaire |
336.81 g/mol |
Nom IUPAC |
N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-3H-benzimidazole-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C16H20N4O2.ClH/c1-19-11-6-7-12(19)9-10(8-11)17-15(21)20-14-5-3-2-4-13(14)18-16(20)22;/h2-5,10-12H,6-9H2,1H3,(H,17,21)(H,18,22);1H/t10?,11-,12+; |
Clé InChI |
RWXRJSRJIITQAK-UHFFFAOYSA-N |
SMILES isomérique |
CN1[C@@H]2CC[C@H]1CC(C2)NC(=O)N3C4=CC=CC=C4NC3=O.Cl |
SMILES |
CN1C2CCC1CC(C2)NC(=O)N3C4=CC=CC=C4NC3=O.Cl |
SMILES canonique |
CN1C2CCC1CC(C2)NC(=O)N3C4=CC=CC=C4NC3=O.Cl |
Numéros CAS associés |
123258-84-4 (Parent) |
Synonymes |
(endo-N-8-methyl-8-azabicyclo(3.2.1.)-oct-3-yl)-2,3-dihydro-2-oxo-1H-benzimidazol-1-carboxamide DAU 6215 DAU-6215 itasetron itasetron hydrochloride N-(8-methyl-8-azabicyclo (3.2.1.)oct-3-yl)2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide U 98079A U-98079A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



